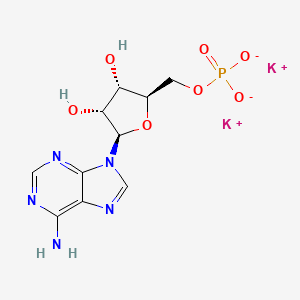![molecular formula C14H21N5O B14001510 2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide CAS No. 66975-08-4](/img/structure/B14001510.png)
2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are organic compounds characterized by the presence of the functional group R1R2C=NNH2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide typically involves the reaction of a substituted aromatic aldehyde with a hydrazide in the presence of a catalyst. One common method involves dissolving 4-chlorobenzohydrazide in methanol, adding the substituted aromatic aldehyde, and a few drops of glacial acetic acid. The mixture is then refluxed for 30 minutes, and the crude product is recrystallized using a mixture of cold water and alcohol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace the hydrazone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Aplicaciones Científicas De Investigación
2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antioxidant, and antimicrobial agent.
Materials Science: It is used in the synthesis of organogelators for oil spill recovery.
Biological Research: It is studied for its role in inhibiting specific enzymes and pathways in biological systems.
Mecanismo De Acción
The mechanism of action of 2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide involves its interaction with molecular targets such as enzymes. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-inflammatory and antimicrobial activities .
Comparación Con Compuestos Similares
Similar Compounds
N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: Known for its antifungal properties.
N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: Used as an experimental drug with potential therapeutic applications.
Uniqueness
2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide is unique due to its specific structural features, which confer distinct biological activities. Its cyclohexyl and methyltriazene groups contribute to its stability and reactivity, making it a valuable compound for various scientific research applications .
Propiedades
Número CAS |
66975-08-4 |
|---|---|
Fórmula molecular |
C14H21N5O |
Peso molecular |
275.35 g/mol |
Nombre IUPAC |
2-[[cyclohexyl(methyl)amino]diazenyl]benzohydrazide |
InChI |
InChI=1S/C14H21N5O/c1-19(11-7-3-2-4-8-11)18-17-13-10-6-5-9-12(13)14(20)16-15/h5-6,9-11H,2-4,7-8,15H2,1H3,(H,16,20) |
Clave InChI |
LIYNUIHEXLZBRZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCCCC1)N=NC2=CC=CC=C2C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4-{[4-(phenylsulfonyl)phenyl]sulfonyl}benzene](/img/structure/B14001435.png)
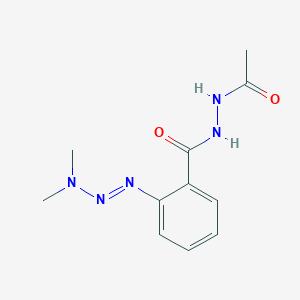
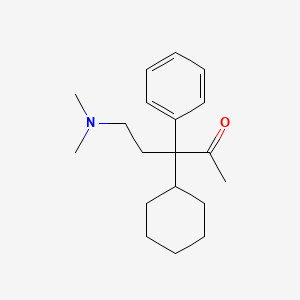
![4-[2-(4-Sulfamoylphenyl)iminohydrazinyl]benzoic acid](/img/structure/B14001458.png)
![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-phenyl-quinoline-4-carboxamide](/img/structure/B14001468.png)
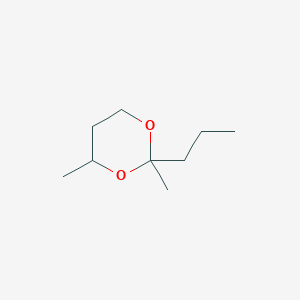
![5-Isocyanato-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14001482.png)
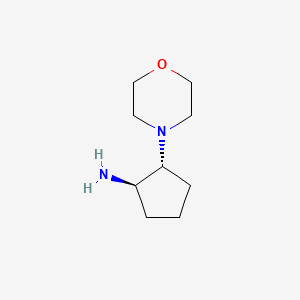
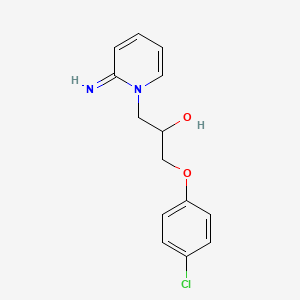
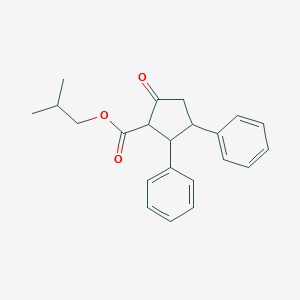

![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B14001511.png)

